molecular formula C10H10O B167653 1-Phenylbut-3-yn-1-ol CAS No. 1743-36-8

1-Phenylbut-3-yn-1-ol

Cat. No.: B167653
CAS No.: 1743-36-8
M. Wt: 146.19 g/mol
InChI Key: WBUZTCYOCCUTDV-UHFFFAOYSA-N
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Description

1-Phenylbut-3-yn-1-ol is an organic compound with the molecular formula C10H10O. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a phenyl group attached to a butynol chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

1-Phenylbut-3-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reduced to yield this compound. Another method involves the use of propargyl bromide and benzaldehyde in the presence of a base, followed by reduction .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to increase yield and efficiency.

Chemical Reactions Analysis

1-Phenylbut-3-yn-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions include 1-Phenylbut-3-yn-1-one, 1-Phenylbut-3-yn-1-amine, and various substituted derivatives.

Scientific Research Applications

1-Phenylbut-3-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and other organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It has potential applications in the development of new drugs and therapeutic agents. Its derivatives are being investigated for their biological activity and potential medicinal properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenylbut-3-yn-1-ol involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

1-Phenylbut-3-yn-1-ol can be compared with other similar compounds, such as:

    1-Phenylbut-2-yn-1-ol: This compound has a similar structure but with the triple bond located at a different position in the carbon chain.

    1-Phenylprop-2-yn-1-ol: This compound has one less carbon atom in the chain, making it a shorter homolog.

    1-Phenylbut-3-yn-2-ol: This compound has the hydroxyl group attached to a different carbon atom in the chain.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of reactions it can undergo. Its position of the triple bond and hydroxyl group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-phenylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUZTCYOCCUTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452023
Record name 1-phenylbut-3-yn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1743-36-8
Record name 1-phenylbut-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylbut-3-yn-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

19.5 Grams of 2-chloroallylphenylcarbinol were dissolved in 100.0 g of 1,3-diaminopropane, and 9.2 g of sodium methylate were added. The mixture was allowed to react at 30° C. for 16 hours. Then, the reaction mixture was neutralized with concentrated hydrochloric acid, and insolubles were filtered off. The filtrate was concentrated under reduced pressure, and the resultant oily substance was purified by silica gel column chromatography to give 12.6 g of phenylpropargylcarbinol, nD20 =1.546, FI-MS m/e 146(M+), propargyl compound/ allene compound=93.0/7.0.
Quantity
0 (± 1) mol
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reactant
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100 g
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sodium methylate
Quantity
9.2 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

40.00 Grams of the 2-chloroallylphenylcarbinol obtained above were disolved in 400 g of N,N-dimethylformamide, and 17.52 g of sodium hydroxide in a flake form were added. The mixture was stirred at 25° C. for 7 hours. After the reaction was completed the reaction mixture was neutralized with concentrated hydrochloric acid, and insolubles were filtered off. The filtrate was concentrated under reduced pressure, and then the concentration residue was subjected to extraction with toluene, washed with a 7% sodium carbonate aqueous solution and dried over sodium sulfate. The desiccant was filtered off, and the toluene was distilled off under reduced pressure. The resultant oily substance was distilled under reduced pressure to give 30.84 g of phenylpropargylcarbinol. The results were as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.52 g
Type
reactant
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0 (± 1) mol
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reactant
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400 g
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solvent
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Synthesis routes and methods III

Procedure details

40.00 Grams of 2-chloroallylphenylcarbinol were dissolved in 400 g of dimethylformamide, and 36.85 g of potassium hydroxide in a flake form were added. The mixture was stirred at room temperature for 2 hours and then neutralized with a 20% acetic acid aqueous solution. The resultant mixture was subjected to extraction with toluene. The toluene phase was washed with water and then dried over magnesium sulfate. The desiccant was filtered off, and the toluene was distilled off under reduced pressure to give 31.35 g of phenylpropargylcarbinol, nD20 =1.546, FI-MS m/e 146 (M+), propargyl compound/allene compound=92.3/7.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 g
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solvent
Reaction Step One
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36.85 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 0.425 ml (1.43 mmol) of tetraisopropoxytitanium and 10 ml of ethyl ether solution of propargyl bromide (0.127 ml, 1.43 mmol) was added dropwise at −50° C. 1.90 ml of 1.43M ethyl ether solution containing isopropylmagnesium bromide (2.72 mmol). After stirring at −50° C. to −40° C. for 1 hour, the reaction liquid was given 0.102 ml (1.0 mmol) of benzaldehyde at −40° C. and heated to −20° C. over 30 minutes. With 1N hydrochloric acid added, the solution was heated to room temperature and separated into layers. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate. After drying with anhydrous magnesium sulfate, the solution was freed of solvent by vacuum distillation. The residues were purified by silica gel chromatography. Thus there was obtained 124 mg of 4-phenyl-1-butyn-4-ol (85% yields based on benzaldehyde).
Quantity
0.102 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.127 mL
Type
reactant
Reaction Step Three
Quantity
0.425 mL
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.72 mmol
Type
reactant
Reaction Step Four
Quantity
1.9 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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